molecular formula C14H10N4O2S B5794990 4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid

4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No. B5794990
M. Wt: 298.32 g/mol
InChI Key: HFOKJRJYGYKEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a benzoic acid moiety.

Mechanism of Action

The mechanism of action of MPB is not fully understood, but it is believed to act as a thiol-reactive compound. MPB has been shown to react with cysteine residues in proteins, which can lead to changes in protein function and activity. Additionally, MPB has been shown to inhibit the activity of specific enzymes, such as caspases and proteases.
Biochemical and Physiological Effects:
MPB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPB can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain fungal and bacterial strains. MPB has also been shown to alter the activity of specific enzymes and proteins, which can affect cellular processes such as signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPB in lab experiments is its versatility. MPB can be used in a wide range of applications, from medicinal chemistry to materials science. Additionally, MPB is a relatively stable compound that can be easily synthesized in the lab. However, one limitation of using MPB is its potential toxicity. MPB has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on MPB. One area of interest is the development of novel MPB-based compounds with improved efficacy and specificity for certain applications. Additionally, further studies are needed to fully understand the mechanism of action of MPB and its effects on cellular processes. Finally, the potential use of MPB in clinical applications, such as cancer therapy, warrants further investigation.

Synthesis Methods

The synthesis of MPB involves a multi-step process that includes the reaction of 4-bromo-1,2-phenylenediamine with sodium azide to form 4-azido-1,2-phenylenediamine. This intermediate is then reacted with 4-pyridinylboronic acid to form 4-(4-pyridinyl)-1,2-phenylenediamine. Finally, the reaction of this intermediate with 2-chloro-5-mercaptobenzoic acid leads to the formation of MPB.

Scientific Research Applications

MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPB has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, MPB has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, MPB has been utilized as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-13(20)10-1-3-11(4-2-10)18-12(16-17-14(18)21)9-5-7-15-8-6-9/h1-8H,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOKJRJYGYKEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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